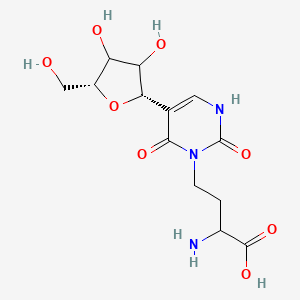
3-(3-Amino-3-carboxypropyl)pseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-3-carboxypropyl)pseudouridine is a modified nucleoside derived from uridine, one of the four basic components of RNA. This compound is a metabolite of uridine and is widely distributed in nature. It plays a critical role in the stability and function of transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) by contributing to the structural integrity and proper functioning of these molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process typically requires the use of specific enzymes, such as tRNA aminocarboxypropyltransferase, which catalyzes the transfer of the amino-carboxypropyl group to uridine in the presence of S-adenosylmethionine .
Industrial Production Methods
Industrial production methods for 3-(3-Amino-3-carboxypropyl)pseudouridine are not extensively documented. the process likely involves the large-scale synthesis of uridine derivatives followed by enzymatic modification to introduce the amino-carboxypropyl group. The use of recombinant enzymes and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-3-carboxypropyl)pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxypropyl groups can participate in substitution reactions with other chemical entities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties. These derivatives are often used in further research and applications .
Aplicaciones Científicas De Investigación
3-(3-Amino-3-carboxypropyl)pseudouridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-3-carboxypropyl)pseudouridine involves its incorporation into tRNAs and rRNAs, where it contributes to the stability and proper functioning of these molecules. The compound interacts with other nucleotides and proteins to stabilize the tertiary structure of RNA, ensuring accurate and efficient translation during protein synthesis . The molecular targets and pathways involved include the ribosome and various RNA-modifying enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Amino-3-carboxypropyl)uridine: A similar compound with a uridine base instead of pseudouridine.
1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine: A derivative with an additional methyl group.
2’-O-Methylguanosine: Another modified nucleoside with different functional groups
Uniqueness
3-(3-Amino-3-carboxypropyl)pseudouridine is unique due to its specific modification, which provides enhanced stability and functionality to RNA molecules. Its presence in both tRNAs and rRNAs highlights its critical role in maintaining the structural integrity and proper functioning of these essential biomolecules .
Propiedades
Fórmula molecular |
C13H19N3O8 |
|---|---|
Peso molecular |
345.31 g/mol |
Nombre IUPAC |
2-amino-4-[5-[(2S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H19N3O8/c14-6(12(21)22)1-2-16-11(20)5(3-15-13(16)23)10-9(19)8(18)7(4-17)24-10/h3,6-10,17-19H,1-2,4,14H2,(H,15,23)(H,21,22)/t6?,7-,8?,9?,10+/m1/s1 |
Clave InChI |
ZHENYVBBFCVMEV-LWWMSWIRSA-N |
SMILES isomérico |
C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)[C@H]2C(C([C@H](O2)CO)O)O |
SMILES canónico |
C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















